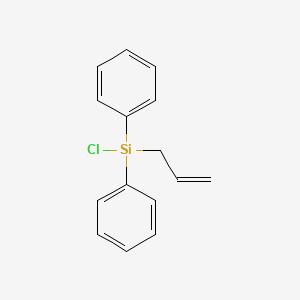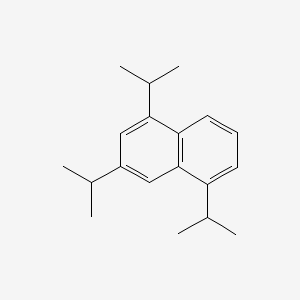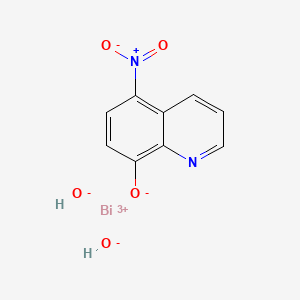
5-(Octadecyloxy)benzene-1,3-dicarbonyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Octadecyloxy)benzene-1,3-dicarbonyl dichloride is an organic compound characterized by the presence of a benzene ring substituted with an octadecyloxy group and two carbonyl chloride groups at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Octadecyloxy)benzene-1,3-dicarbonyl dichloride typically involves the reaction of 5-(Octadecyloxy)benzene-1,3-dicarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chlorides formed. The general reaction scheme is as follows:
5-(Octadecyloxy)benzene-1,3-dicarboxylic acid+2SOCl2→5-(Octadecyloxy)benzene-1,3-dicarbonyl dichloride+2HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient conversion and high yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Octadecyloxy)benzene-1,3-dicarbonyl dichloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride groups are highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 5-(Octadecyloxy)benzene-1,3-dicarboxylic acid and hydrochloric acid.
Reduction: Reduction of the carbonyl chloride groups can yield the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can be used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous media at room temperature.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
5-(Octadecyloxy)benzene-1,3-dicarboxylic acid: Formed through hydrolysis.
Alcohols: Formed through reduction.
Applications De Recherche Scientifique
5-(Octadecyloxy)benzene-1,3-dicarbonyl dichloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Octadecyloxy)benzene-1,3-dicarbonyl dichloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride groups act as electrophilic centers, facilitating the formation of various derivatives through nucleophilic attack. The octadecyloxy group imparts hydrophobic characteristics, influencing the compound’s solubility and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isophthaloyl Chloride: Similar structure with two carbonyl chloride groups on a benzene ring but lacks the octadecyloxy group.
Terephthaloyl Chloride: Another dicarbonyl chloride compound with the carbonyl groups at the 1 and 4 positions on the benzene ring.
Dimedone: A cyclic 1,3-diketone with different reactivity and applications.
Uniqueness
5-(Octadecyloxy)benzene-1,3-dicarbonyl dichloride is unique due to the presence of the long octadecyloxy chain, which imparts distinct physical and chemical properties
Propriétés
Numéro CAS |
41434-36-0 |
|---|---|
Formule moléculaire |
C26H40Cl2O3 |
Poids moléculaire |
471.5 g/mol |
Nom IUPAC |
5-octadecoxybenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C26H40Cl2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31-24-20-22(25(27)29)19-23(21-24)26(28)30/h19-21H,2-18H2,1H3 |
Clé InChI |
HCBCKZODFPWIQF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)


![1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14669148.png)







